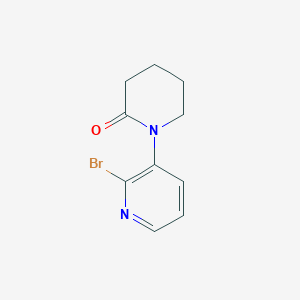
1-(2-Bromopyridin-3-yl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromopyridin-3-yl)piperidin-2-one” is a chemical compound with the CAS Number: 2031259-05-7 . It has a molecular weight of 255.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(2-Bromopyridin-3-yl)piperidin-2-one” is 1S/C10H11BrN2O/c11-10-8 (4-3-6-12-10)13-7-2-1-5-9 (13)14/h3-4,6H,1-2,5,7H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-Bromopyridin-3-yl)piperidin-2-one” is a powder that is stored at room temperature . Its molecular weight is 255.11 .Aplicaciones Científicas De Investigación
Synthesis Methodologies
- 1-(2-Bromopyridin-3-yl)piperidin-2-one has been utilized in the synthesis of various azole-based compounds. A method involving the arylation of azoles with bromopyridines and subsequent reduction has been developed, demonstrating the compound's role in the synthesis of azolyl piperidines (Shevchuk et al., 2012).
- The compound has been employed in asymmetric synthesis processes, specifically in the synthesis of enantiomerically pure 3-substituted piperidines from lactams, highlighting its utility in stereocontrolled chemical reactions (Micouin et al., 1994).
Chemical Properties and Reactions
- Research has been conducted on 3-(Pyrrolidin-1-yl)piperidine, a compound related to 1-(2-Bromopyridin-3-yl)piperidin-2-one, demonstrating its importance in medicinal chemistry. This includes the development of new methods for its synthesis, which could be applicable to related compounds (Smaliy et al., 2011).
Biological Activity
- The compound has been part of the synthesis of bioactive compounds, such as a study where it was used in the synthesis of a molecule with fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
- Another research area includes its role in the synthesis of 2-Aminopyridines, which are structurally significant in bioactive natural products and organic materials (Bolliger et al., 2011).
Antimicrobial Applications
- It has been used to synthesize novel cyanopyridine derivatives with demonstrated antimicrobial activity, showing its potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Miscellaneous Applications
- In another study, it was involved in the synthesis of captodative formyl- and acyl(amino)alkenes, indicating its role in developing compounds with unique chemical properties (Rulev et al., 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(2-bromopyridin-3-yl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-10-8(4-3-6-12-10)13-7-2-1-5-9(13)14/h3-4,6H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWFFGDWFMFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(N=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopyridin-3-yl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

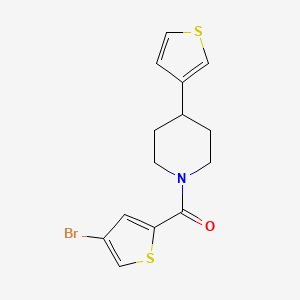
![2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine](/img/structure/B2412701.png)
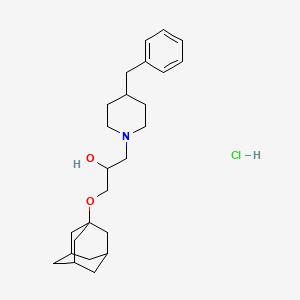
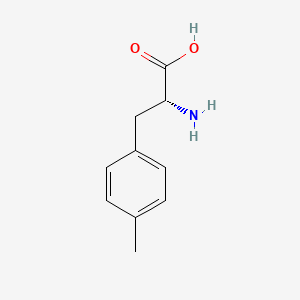
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one](/img/structure/B2412705.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)
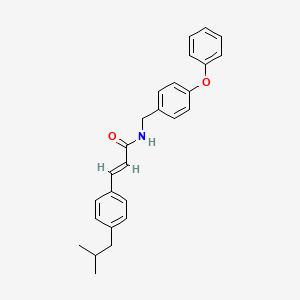
![1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2412709.png)
![3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412711.png)
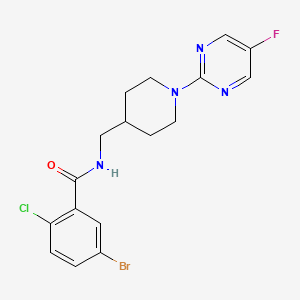
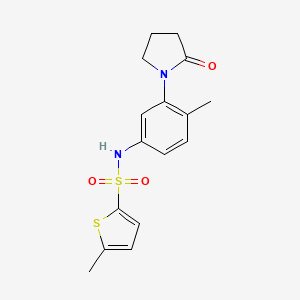
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412716.png)
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2412717.png)